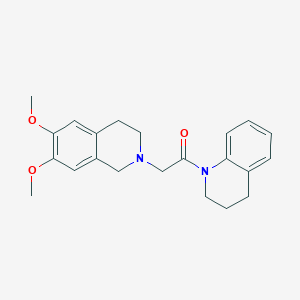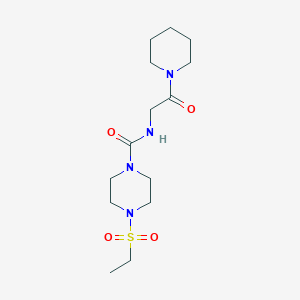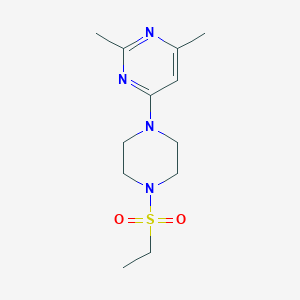
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide, also known as PP2A activator, is a small molecule compound that has been extensively researched in the field of biochemistry and pharmacology. PP2A activator has shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator exerts its effects by binding to the catalytic subunit of this compound, thereby promoting its activation and enhancing its phosphatase activity. This, in turn, leads to the dephosphorylation of various signaling molecules, including AKT, ERK, and p53, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound activator has been shown to exhibit potent anti-cancer activity in various preclinical studies. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. This compound activator has also been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Additionally, the compound has been shown to inhibit HIV replication by targeting the viral Tat protein.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound activator is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
For the development of 4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator include the identification of novel analogs with improved solubility and efficacy, the development of targeted delivery systems, and the evaluation of its potential in combination with other therapies.
Méthodes De Synthèse
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator can be synthesized through a multi-step process involving the reaction of morpholine with pyrazole and succinic anhydride. The reaction yields a white crystalline solid, which can be purified through recrystallization. The purity and identity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide activator has been extensively studied for its potential therapeutic applications. The compound has been shown to activate this compound, a serine/threonine phosphatase that plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound dysregulation has been implicated in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV infection.
Propriétés
IUPAC Name |
4-N-(3-pyrazol-1-ylpropyl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c13-11(18)10-9-16(7-8-20-10)12(19)14-3-1-5-17-6-2-4-15-17/h2,4,6,10H,1,3,5,7-9H2,(H2,13,18)(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOWPBAEERQRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCN2C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)



![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)
![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)
![4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)

![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)



